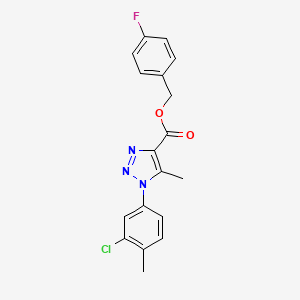

(4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with a methyl group at position 5, a 3-chloro-4-methylphenyl group at position 1, and a (4-fluorophenyl)methyl ester at position 2. Its structure integrates halogenated aryl groups (fluorine and chlorine) and methyl substituents, which are critical for modulating electronic, steric, and intermolecular interaction properties. The planar conformation of the triazole ring and the perpendicular orientation of one fluorophenyl group are key structural motifs observed in related compounds .

Properties

IUPAC Name |

(4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2/c1-11-3-8-15(9-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXAPXDUVMUWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)F)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable fluorophenyl precursor.

Attachment of the Chloromethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a chloromethylbenzene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Isostructurality

Compounds 4 and 5 () serve as direct analogs, differing only in the aryl substituent (4-chlorophenyl vs. 4-fluorophenyl). Despite halogen substitution, both compounds exhibit isostructurality , retaining identical triclinic $ P\overline{1} $ symmetry and similar molecular conformations . This contrasts with cases like 3-chlorocinnamic acid and 3-bromocinnamic acid, where halogen substitution disrupts isostructurality . The retention of packing motifs in 4 and 5 suggests that weak intermolecular interactions (e.g., C–H···F, π-stacking) dominate over halogen-specific interactions in stabilizing the lattice.

Electronic and Steric Modifications

- Sulfur-Containing Derivatives : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () incorporates a sulfanyl group, which may improve binding affinity in enzyme inhibitors by participating in sulfur-π interactions.

Structural and Spectroscopic Data Comparison

Table 1: Key Structural and Functional Properties of Selected Triazole Derivatives

Implications for Therapeutic Design

However, functional group substitutions (e.g., carboxylate → carboxamide) significantly alter solubility and bioavailability, necessitating empirical optimization .

Biological Activity

The compound (4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClFN5O |

| Molecular Weight | 413.9 g/mol |

| IUPAC Name | [1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

| InChI Key | LPZCIGZMILXDOS-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the triazole ring via cycloaddition reactions.

- Introduction of the piperazine moiety through nucleophilic substitution.

Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used, along with catalysts like copper sulfate to enhance reaction efficiency.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against leukemia and solid tumor cell lines . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction: It can bind to specific receptors or proteins, altering their activity and triggering apoptosis in cancer cells.

Study on Antitumor Activity

A study evaluated the antiproliferative effects of the compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM. Specifically, it was found to be particularly effective against the HT29 colon cancer cell line with an IC50 value of approximately 8 µM .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the phenyl rings significantly influence biological activity. For example, the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity compared to compounds lacking these substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.